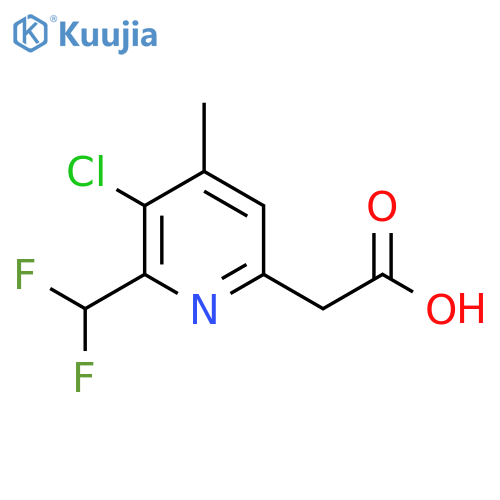Cas no 1805410-00-7 (3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid)

1805410-00-7 structure
商品名:3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid
CAS番号:1805410-00-7
MF:C9H8ClF2NO2
メガワット:235.615128517151
CID:4873018
3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid
-
- インチ: 1S/C9H8ClF2NO2/c1-4-2-5(3-6(14)15)13-8(7(4)10)9(11)12/h2,9H,3H2,1H3,(H,14,15)
- InChIKey: IWEWBPJEZKJLGH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)F)N=C(CC(=O)O)C=C1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 50.2
3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045980-1g |
3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid |
1805410-00-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid 関連文献
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
S. Ahmed Chem. Commun., 2009, 6421-6423
1805410-00-7 (3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
